molecular formula C6H4Br3N B597154 3,5-Dibromo-2-(bromomethyl)pyridine CAS No. 1227502-56-8

3,5-Dibromo-2-(bromomethyl)pyridine

Cat. No. B597154
M. Wt: 329.817
InChI Key: KUZRDMQBLUVIOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07378426B2

Procedure details

Compound 55B (0.33 g, 45%) was prepared from 55A (0.53 g, 2.57 mmol) using a procedure similar to the synthesis of 52B. HPLC Rt=2.47 min.
Name
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
45%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:9])=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.[Br:10]C1C(CBr)=NC=C(Br)C=1>>[Br:1][C:2]1[C:3]([CH2:9][Br:10])=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.53 g
Type
reactant
Smiles
BrC=1C(=NC(=CC1)Cl)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NC=C(C1)Br)CBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC(=CC1)Cl)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 0.33 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.